N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide
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Overview
Description
“N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide” is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the dimethylphenyl group and the acetamide moiety. Common reagents used in these reactions include dimethylformamide (DMF), acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the pyrido[2,3-d]pyrimidine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-6-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydroisoquinolin-6-yl)acetamide
Uniqueness
The uniqueness of “N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide” lies in its specific structural features, such as the pyrido[2,3-d]pyrimidine core and the dimethylphenyl group. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C19H22N4O4/c1-10-5-6-13(7-11(10)2)20-15(24)9-12-8-14-16(21-17(12)25)22(3)19(27)23(4)18(14)26/h5-7,12H,8-9H2,1-4H3,(H,20,24)(H,21,25) |
InChI Key |
LKKISEILBXNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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